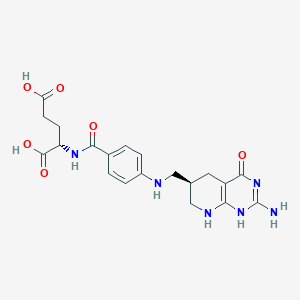![molecular formula C19H21NO4 B040531 (10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol CAS No. 112547-16-7](/img/structure/B40531.png)
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol is a naturally occurring alkaloid compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential biological activities. It is primarily isolated from marine organisms, particularly sponges, and has shown promise in various pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the core alkaloid structure through a series of cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes to make the process more efficient and cost-effective. Current methods involve batch synthesis, but continuous flow techniques are being explored to scale up production.
Análisis De Reacciones Químicas
Types of Reactions
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: The compound has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology studies.
Medicine: Preliminary studies suggest that this compound may have anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Its unique chemical structure makes it useful in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Binding to specific receptors: The compound can bind to certain receptors on cell surfaces, modulating their activity.
Inhibiting enzymes: this compound can inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulating gene expression: The compound can influence the expression of certain genes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol is unique compared to other similar alkaloid compounds due to its distinct chemical structure and biological activities. Similar compounds include:
Sarcophytol A: Another alkaloid with similar biological activities but different chemical structure.
Sarcophytol B: Shares some structural similarities but has different pharmacological properties.
Sarcophytol C: Another related compound with distinct chemical and biological characteristics.
Propiedades
Número CAS |
112547-16-7 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-9-8-11-4-6-14(21)18-16(11)13(20)10-12-5-7-15(22-2)19(23-3)17(12)24-18/h4-7,13,21H,8-10H2,1-3H3/t13-/m0/s1 |
Clave InChI |
KMGQDULSBFBCAR-ZDUSSCGKSA-N |
SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O |
SMILES isomérico |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O |
SMILES canónico |
CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



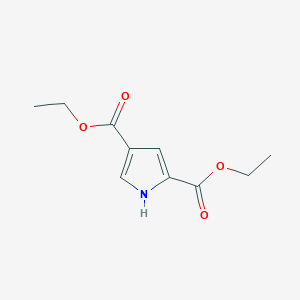
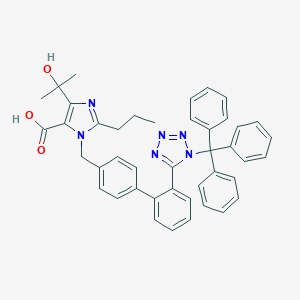
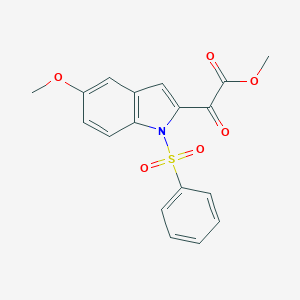


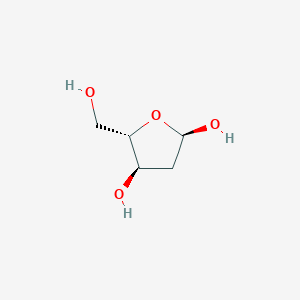

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)


![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40466.png)

